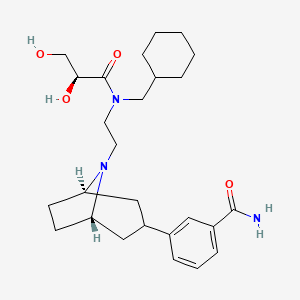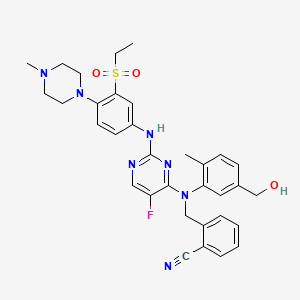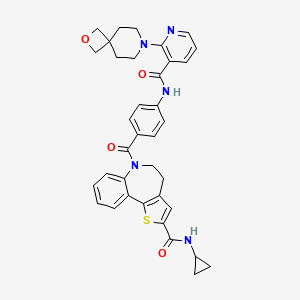
AZD9898
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AZD9898 is an orally active leukotriene-C4 synthase (LTC4S, glutathione S-transferase II) inhibitor . It has been used as a candidate for a potentially active pharmaceutical ingredient . It has been developed for the treatment of asthma driven by cysteinyl leukotrienes (CysLTs) .
Chemical Reactions Analysis
AZD9898 form A hydrate undergoes dehydration upon heating to give anhydrous form B . Further heating results in a solid–solid phase transition to a new anhydrous phase, form C .Applications De Recherche Scientifique
Database Management and Scientific Research Infrastructure
The novel DBMS-oriented research infrastructure, Arizona Database Laboratory (AZDBLab), supports database researchers in conducting large-scale empirical studies across multiple DBMSes. It allows extensive testing of hypotheses on query optimizer behavior by running and analyzing a vast number of queries on different DBMSes. This infrastructure facilitates a scientific approach to understanding query optimizers, which can lead to better-engineered database systems (Suh, Snodgrass, & Zhang, 2014).
Enhancement of Scientific Software Frameworks
Scientific software frameworks have emerged to grid-enable existing applications and to develop new applications from scratch. These frameworks contrast with traditional scientific software, which is often written from scratch by scientists. The use of such frameworks can improve programming productivity by allowing the rapid assembly of applications from existing component libraries. Scientific software frameworks are crucial for improving the development, use, and maintenance of scientific research applications or codes, which are known for their complexity (Appelbe, Moresi, Quenette, & Simter, 2007).
Data-Intensive Scientific Analysis
Research scientists use various scientific software applications to support their data-intensive analyses and processes. Enabling technologies like workflow, service, and portal technologies are essential to address the requirements of interoperability, integration, automation, reproducibility, and efficient data handling in scientific processes. No single technology can meet all the essential requirements of scientific processes, which necessitates the use of hybrid technologies for supporting data-intensive research (Yao, Rabhi, & Peat, 2014).
Scientific Research Management Systems
Management systems tailored for scientific research address the unique characteristics and business functions of scientific research. These systems, such as the multilayer enterprise application system based on the SSH integrated framework, improve system scalability, maintainability, stability, and development efficiency. They play a crucial role in handling the complexities associated with scientific research project management (Li, 2012).
Empowering Scientists Through Software Design
Modern scientific research increasingly relies on digital tools. Systems like the Taverna Workbench and the myExperiment social website for sharing scientific experiments are designed to empower scientists by enabling them to write workflows and scripts that automate routine activities. These systems embody principles of software design and user engagement that are specifically tailored to meet the needs of the scientific community (Roure & Goble, 2009).
Mécanisme D'action
Orientations Futures
Propriétés
Numéro CAS |
2042347-69-1 |
|---|---|
Formule moléculaire |
C20H19ClF3N3O4 |
Poids moléculaire |
457.8342 |
Nom IUPAC |
(1S,2S)-2-({5-[(5-Chloro-2,4-difluorophenyl)(2-fluoro-2-methylpropyl)amino]-3-methoxypyrazin-2-yl}carbonyl)cyclopropanecarboxylic acid |
InChI |
InChI=1S/C20H19ClF3N3O4/c1-20(2,24)8-27(14-5-11(21)12(22)6-13(14)23)15-7-25-16(18(26-15)31-3)17(28)9-4-10(9)19(29)30/h5-7,9-10H,4,8H2,1-3H3,(H,29,30)/t9-,10-/m0/s1 |
Clé InChI |
RVMWIVNHZMXEHS-UWVGGRQHSA-N |
SMILES |
O=C([C@@H]1[C@@H](C(C2=NC=C(N(C3=CC(Cl)=C(F)C=C3F)CC(C)(F)C)N=C2OC)=O)C1)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
AZD9898; AZD-9898; AZD 9898; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Ethoxy-4-(4-(4-methylpiperazin-1-yl)piperidine-1-carbonyl)phenylamino)-5-methyl-11-(methylsulfonyl)-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B605709.png)
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B605710.png)


![trans-4-[[[6-[1-(Cyclopropylmethyl)-1,2-dihydro-2-oxo-4-pyridinyl]-2-benzothiazolyl]amino]methyl]cyclohexanecarboxylic acid](/img/structure/B605714.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-N-[4-(butan-2-yl)phenyl]acetamide](/img/structure/B605717.png)

![N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-4-(1-methylpyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B605721.png)

![Tert-Butyl 3-[(4-Oxo-3h-Pyrido[2,3-D]pyrimidin-2-Yl)amino]azetidine-1-Carboxylate](/img/structure/B605729.png)